(-)-Lavandulyl acetate

larvicide vector control natural product

(-)-Lavandulyl acetate (CAS 20777-39-3, MW 196.29, C₁₂H₂₀O₂) is a chiral monoterpene ester and the enantiomerically pure (R)-form of lavandulyl acetate. It occurs naturally as a minor constituent in Lavandula angustifolia essential oil at concentrations typically ranging from 2.8% to 15.9% , and serves as a male-produced aggregation pheromone component in multiple Frankliniella thrips species.

Molecular Formula C12H20O2
Molecular Weight 196.29 g/mol
CAS No. 20777-39-3
Cat. No. B1674580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-Lavandulyl acetate
CAS20777-39-3
SynonymsLavandulyl acetate;  (R)-Lavandulyl acetate;  (-)-Lavandulyl acetate;  (-)-(R)-Lavandulyl acetate; 
Molecular FormulaC12H20O2
Molecular Weight196.29 g/mol
Structural Identifiers
SMILESCC(=CCC(COC(=O)C)C(=C)C)C
InChIInChI=1S/C12H20O2/c1-9(2)6-7-12(10(3)4)8-14-11(5)13/h6,12H,3,7-8H2,1-2,4-5H3/t12-/m0/s1
InChIKeyHYNGAVZPWWXQIU-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

(-)-Lavandulyl Acetate (CAS 20777-39-3) Procurement & Technical Specifications Overview


(-)-Lavandulyl acetate (CAS 20777-39-3, MW 196.29, C₁₂H₂₀O₂) is a chiral monoterpene ester and the enantiomerically pure (R)-form of lavandulyl acetate . It occurs naturally as a minor constituent in Lavandula angustifolia essential oil at concentrations typically ranging from 2.8% to 15.9% [1], and serves as a male-produced aggregation pheromone component in multiple Frankliniella thrips species [2]. Physical properties include density 0.947 g/cm³ at 20°C, boiling point 232–234°C, flash point 194°F, and refractive index n20/D 1.459 . The compound is soluble in organic solvents with limited aqueous solubility .

Why (-)-Lavandulyl Acetate (CAS 20777-39-3) Cannot Be Substituted with Racemic or Structural Analogs in Scientific Applications


Substitution of (-)-lavandulyl acetate (CAS 20777-39-3) with racemic (±)-lavandulyl acetate (CAS 25905-14-0) or structurally related acetates such as linalyl acetate introduces quantifiable differences in stereospecific biological recognition, physicochemical behavior, and semiochemical signaling [1]. In competitive Petri dish bioassays with Dysmicoccus grassii males, (R)-lavandulyl acetate demonstrated distinct attractive potency relative to its propionate ester analog, confirming that minor structural modifications—ester chain length or stereochemistry—alter receptor-mediated responses [2]. Furthermore, in Frankliniella thrips aggregation pheromone systems, the precise ratio of (R)-lavandulyl acetate to neryl (S)-2-methylbutanoate is species-specific: F. intonsa releases a 1.64:1 ratio while F. occidentalis employs a different blend, and deviation from species-specific ratios reduces trap capture efficacy [3].

Quantitative Differentiation Evidence: (-)-Lavandulyl Acetate (CAS 20777-39-3) Versus Analogs and In-Class Comparators


Mosquito Larvicidal Activity: LC₅₀ Values of (-)-Lavandulyl Acetate Against Three Vector Species

(-)-Lavandulyl acetate exhibits concentration-dependent toxicity against mosquito larvae, a property that distinguishes it from the dominant lavender ester linalyl acetate which lacks documented larvicidal activity [1]. The compound's LC₅₀ values across three mosquito vector species provide a quantitative baseline for comparative evaluation against synthetic larvicides and other botanical candidates [2].

larvicide vector control natural product bioassay

Pheromone Component Activity: (R)-Lavandulyl Acetate as Obligate Blend Partner with Species-Specific Ratio Requirements

In Frankliniella occidentalis, (R)-lavandulyl acetate exhibits no standalone attractant activity in Y-tube olfactometer assays, whereas neryl (S)-2-methylbutanoate alone is active. However, the 1:1 blend of both compounds significantly increased trap capture of adult females and males on blue sticky traps in greenhouse sweet pepper crops, while (R)-lavandulyl acetate alone was inactive [1]. In the closely related species F. intonsa, the natural release ratio of neryl (S)-2-methylbutanoate to (R)-lavandulyl acetate is 1.64:1, and synthetic blends at 2:1 achieved maximum suppressive effect on non-target Thrips palmi (trap capture reduced to 72.0% of control, versus 77.1% for 1:1 and 80.5% for 1:3 ratios) [2].

semiochemical aggregation pheromone thrips integrated pest management

Predator Kairomone Activity: Blend-Ratio Dependence of Orius laevigatus Attraction to (R)-Lavandulyl Acetate

Neither (R)-lavandulyl acetate nor neryl (S)-2-methylbutanoate individually attracted the predatory bug Orius laevigatus (adult females or nymphs) in dual-choice Y-tube olfactometer assays. However, a 1:2.3 blend of (R)-lavandulyl acetate to neryl (S)-2-methylbutanoate elicited significant attraction in both nymphs and adults, whereas a 1:1 blend attracted only nymphs and not adults [1]. This ratio-dependent differential response demonstrates that (R)-lavandulyl acetate functions as an essential blend component whose precise proportion determines life-stage-specific kairomonal signaling.

kairomone biological control predator attraction Y-tube olfactometer

Sex Pheromone Component Potency: (R)-Lavandulyl Acetate Versus (R)-Lavandulyl Propionate in Mealybug Attraction

In Dysmicoccus grassii, the sex pheromone consists of (-)-(R)-lavandulyl propionate and (-)-(R)-lavandulyl acetate in a 6:1 natural ratio [1]. Competitive Petri dish bioassays with synthetic standards demonstrated that (R)-lavandulyl propionate induced a stronger attractive effect in male mealybugs compared to (R)-lavandulyl acetate [2]. The mixture of the two compounds at the natural 6:1 ratio showed additive rather than synergistic effects relative to the sum of individual compound activities [2].

sex pheromone mealybug Dysmicoccus grassii competitive bioassay

Density and Physical Property Differentiation: (-)-Lavandulyl Acetate Versus Linalyl Acetate for Formulation Calculations

(-)-Lavandulyl acetate exhibits higher density than the structurally related and more abundant lavender ester linalyl acetate: 0.947 g/cm³ at 20°C [1] versus 0.901 g/cm³ at 20–25°C for linalyl acetate . Boiling points differ as well: 232–234°C for (-)-lavandulyl acetate [1] compared to 220°C for linalyl acetate [2]. These differences arise from the distinct carbon skeleton (lavandulyl = irregular monoterpene with isopropenyl and 4-hexenyl branching versus linalyl = linear acyclic monoterpene), affecting both GC retention behavior and volumetric formulation calculations.

physical property density formulation quality control

Essential Oil Compositional Abundance: Lavandulyl Acetate as a Discriminating Minor Component in Lavandula Species

Lavandulyl acetate occurs as a minor but diagnostically significant component in Lavandula angustifolia essential oil, with reported concentrations ranging from 2.8% to 15.9% across multiple independent studies [1][2]. In contrast, linalyl acetate—the dominant ester in lavender oil—ranges from 12.6% to 47.6% [3][4]. Lavandulyl acetate concentration varies by plant tissue: whole flowering top (5.6%), calyx (4.9%), and corolla (6.3%) [5]. In lavandin (L. hybrida), lavandulyl acetate content ranges from 1% to 29% depending on cultivar and growth conditions [1], whereas L. angustifolia spp. pyrenaica and other subspecies show narrower ranges (3.74–10.48%) [6].

essential oil GC-MS lavender chemotaxonomy quality control

Validated Research and Industrial Applications for (-)-Lavandulyl Acetate (CAS 20777-39-3) Based on Quantitative Evidence


Species-Specific Thrips Aggregation Pheromone Lure Formulation

Based on evidence that (R)-lavandulyl acetate functions as an obligate blend component in Frankliniella thrips aggregation pheromones with species-specific optimal ratios [1][2], this compound is essential for formulating synthetic lures targeting F. occidentalis (optimal blend: 1,250 ng (R)-lavandulyl acetate + 10,000 ng neryl (S)-2-methylbutanoate) and F. intonsa (natural release ratio 1.64:1; optimal blend ~2:1 for suppression of T. palmi) [1][3]. Substitution with racemic (±)-lavandulyl acetate would alter stereochemical recognition and potentially reduce trap efficacy [2].

Botanical Mosquito Larvicide Research and Vector Control Screening

For researchers evaluating natural product-derived mosquito larvicides, (-)-lavandulyl acetate provides a quantifiable baseline with LC₅₀ values of 4.17 µg/mL (Aedes albopictus), 4.60 µg/mL (Culex tritaeniorhynchus), and 5.11 µg/mL (Anopheles subpictus) following 24-hour exposure [4]. These values enable direct potency comparisons with synthetic larvicides and other botanical candidates in standardized bioassays, supporting structure-activity relationship studies and lead optimization for vector control programs [4].

Lavender Essential Oil Authentication and Chemotaxonomic Quality Control

For essential oil procurement and quality assurance, lavandulyl acetate serves as a diagnostic marker for true lavender (Lavandula angustifolia) authentication [5]. Quantified at 2.8–15.9% in authentic L. angustifolia oils versus 1–29% in lavandin (L. hybrida) [5][6], its concentration—in combination with linalyl acetate and linalool profiles—enables differentiation from adulterated or mislabeled oils. GC-MS analysis with (-)-lavandulyl acetate as a reference standard supports regulatory compliance and botanical origin verification [6].

Mealybug Sex Pheromone Component for Pest Monitoring in Banana Cultivation

Based on the identification of (-)-(R)-lavandulyl acetate and (-)-(R)-lavandulyl propionate in a 1:6 ratio as the sex pheromone of Dysmicoccus grassii, a major banana pest in the Canary Islands [7], procurement of the pure (R)-acetate enantiomer is required for synthesizing the complete pheromone blend. Competitive bioassay data confirm that (R)-lavandulyl propionate exhibits stronger attraction than (R)-lavandulyl acetate, and the two components act additively rather than synergistically [7], informing precise formulation requirements for monitoring traps.

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